

Technical Guide: Biological Activity & Characterization of Histamine Dihydrochloride

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Compound of Interest

Compound Name: *1-(1H-imidazol-4-yl)ethan-1-amine dihydrochloride*

CAS No.: 1314903-19-9

Cat. No.: B6238993

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Synonym: **1-(1H-imidazol-4-yl)ethan-1-amine dihydrochloride** (Database Synonym) / 2-(1H-imidazol-4-yl)ethan-1-amine dihydrochloride (IUPAC)[1]

Executive Summary & Chemical Identity

1-(1H-imidazol-4-yl)ethan-1-amine dihydrochloride is a chemical nomenclature string frequently appearing in commercial chemical databases as a synonym for Histamine Dihydrochloride.[1] While strict IUPAC nomenclature defines Histamine as the 2-amine isomer (2-(1H-imidazol-4-yl)ethan-1-amine), the 1-amine string is widely indexed to the same CAS registry number (56-92-8) in supply chain contexts.[1]

This guide characterizes the biological activity of this molecule, treating it as Histamine Dihydrochloride, the endogenous biogenic amine and potent agonist for the four histamine receptor subtypes (H1–H4).[1] It serves as a critical control in GPCR drug discovery and inflammation research.[1]

Chemical Profile:

- Common Name: Histamine Dihydrochloride[1]
- CAS Number: 56-92-8[1][2]

- Molecular Formula:

[1]

- Molecular Weight: 184.07 g/mol [1][2]

- Solubility: Highly soluble in water (

mg/mL); soluble in DMSO.[1]

Pharmacological Mechanism & Receptor Selectivity

The biological activity of Histamine Dihydrochloride is defined by its pleiotropic interaction with four distinct G-protein-coupled receptors (GPCRs). The dihydrochloride salt form dissociates in physiological buffers to yield the active histamine cation, which acts as the endogenous ligand.

[1]

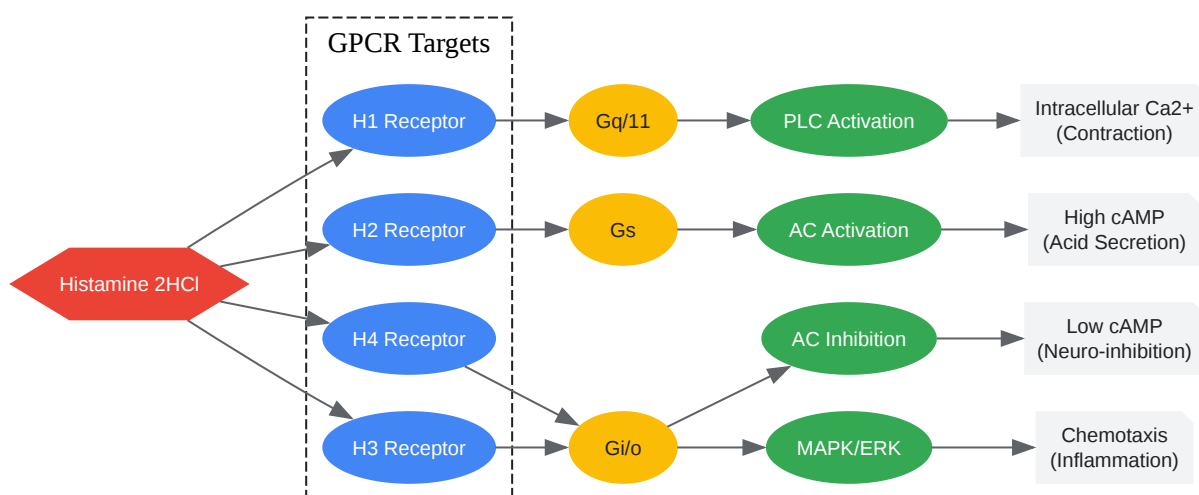
2.1 Receptor Signaling Matrix

The following table summarizes the differential signaling pathways activated by the compound.

Receptor Subtype	G-Protein Coupling	Primary Effector Pathway	Biological Outcome	Key Antagonists (Tools)
H1		PLC IP3/DAG	Smooth muscle contraction, vascular permeability, pruritus.[1]	Cetirizine, Diphenhydramine
H2		Adenylyl Cyclase cAMP	Gastric acid secretion, cardiac stimulation, smooth muscle relaxation.[1]	Ranitidine, Famotidine
H3		Adenylyl Cyclase cAMP	Neurotransmission inhibition (autoreceptor), sleep-wake regulation.[1]	Pitolisant, Ciproxifan
H4		Adenylyl Cyclase, MAPK	Immune cell chemotaxis (eosinophils, mast cells), inflammation.[1]	JNJ-7777120

2.2 Mechanistic Pathway Diagram

The diagram below illustrates the divergent signaling cascades triggered by Histamine Dihydrochloride upon binding to its receptor subtypes.



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Figure 1: Divergent GPCR signaling pathways activated by Histamine Dihydrochloride.[1]

Experimental Protocols & Handling

As a Senior Application Scientist, I recommend the following self-validating protocols. The dihydrochloride salt is preferred over the free base due to stability, but it is hygroscopic.[1]

3.1 Reagent Preparation Workflow

Objective: Create a stable 100 mM stock solution. Critical Control Point: The pH of the dissolved dihydrochloride salt is acidic (~3.0–4.0).[1] For cellular assays, the buffering capacity of the media (HEPES/Bicarbonate) usually compensates, but high concentrations (>1 mM) may require pH adjustment to avoid non-specific acid toxicity.[1]

- Weighing: Weigh 18.4 mg of Histamine 2HCl in a humidity-controlled environment (glove box or rapid weighing) to prevent water uptake.
- Solubilization: Dissolve in 1.0 mL of sterile, nuclease-free water or PBS (pH 7.4).

- Note: Avoid DMSO if possible for H1 assays, as DMSO can induce artifacts in calcium flux.^[1] Water is the solvent of choice.^[1]
- Sterilization: Filter sterilize using a 0.22 µm PVDF membrane.^[1]
- Storage: Aliquot into light-protected vials. Store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles.^[1]

3.2 In Vitro H1 Receptor Calcium Flux Assay

This protocol validates the biological activity of Histamine 2HCl using a fluorescent calcium indicator (e.g., Fluo-4 AM).^[1]

Materials:

- HEK293 cells stably expressing human H1 receptor.^[1]
- Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.^[1]
- Histamine 2HCl Stock (100 mM).^[1]
- Fluo-4 AM dye.^[1]

Methodology:

- Cell Seeding: Plate cells at 50,000 cells/well in a 96-well black-wall plate. Incubate overnight.
- Dye Loading: Remove media. Add 100 µL Assay Buffer containing 4 µM Fluo-4 AM and 2.5 mM Probenecid (to inhibit dye efflux).^[1] Incubate 45 min at 37°C.
- Baseline: Measure fluorescence (Ex 494 nm / Em 516 nm) for 30 seconds to establish baseline.
- Agonist Addition: Inject 20 µL of 6x concentrated Histamine 2HCl (final concentrations: 0.1 nM to 10 µM).
- Data Acquisition: Continuously record fluorescence for 120 seconds.

- Analysis: Plot Max-Min fluorescence units against Log[Agonist]. Fit to a sigmoidal dose-response curve to determine

.[\[1\]](#)

- Expected

: 10–100 nM (System dependent).[\[1\]](#)

Technical Note on Nomenclature & Isomers

Researchers must distinguish between the standard Histamine structure and its isomers to ensure data integrity.

- Target Molecule: Histamine (2-(1H-imidazol-4-yl)ethan-1-amine).[\[1\]](#) The ethylamine chain is attached to position 4 of the imidazole ring.[\[1\]](#)
- Database Synonym: Many vendors list "1-(1H-imidazol-4-yl)ethan-1-amine" as a synonym for Histamine.[\[1\]](#)
- Structural Isomer Risk: Strictly speaking, "1-(1H-imidazol-4-yl)ethan-1-amine" implies the amine is on the carbon proximal to the ring (-aminoethyl).[\[1\]](#) This isomer is rare and biologically distinct.[\[1\]](#)
- Verification: Always verify the CAS number (56-92-8 for Histamine 2HCl) rather than relying solely on the chemical name string when ordering.[\[1\]](#)

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5818, Histamine dihydrochloride.[\[1\]](#) Retrieved from [\[Link\]](#)[\[1\]](#)
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Sources

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- 2. 56-92-8|2-(1H-Imidazol-4-yl)ethan-1-amine dihydrochloride|BLD Pharm [bldpharm.com]
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